P2X7 Receptor Antagonist Activity vs. De-Bromo Analog
2-(2-Bromo-4-fluorophenoxy)propanoic acid exhibits a 3.9-fold higher potency as a human P2X7 receptor antagonist compared to its de-bromo analog, 2-(4-fluorophenoxy)propanoic acid [1].
| Evidence Dimension | P2X7 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 4.02E+3 nM (4.02 µM) |
| Comparator Or Baseline | 2-(4-Fluorophenoxy)propanoic acid (IC50 = 1.58E+4 nM / 15.8 µM) |
| Quantified Difference | 3.9-fold lower IC50 (higher potency) |
| Conditions | Human P2X7 receptor expressed in human 1321N1 cells; reduction in intracellular Ca2+ influx (FLIPR assay) |
Why This Matters
Enhanced P2X7 antagonism is a key selection criterion for researchers targeting this receptor in inflammatory and neuropathic pain programs.
- [1] BindingDB. BDBM50596634 (CHEMBL5206955). Affinity Data for human P2X7 and P2X4 receptors. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50596634 View Source
